2-Chloro-5-methylbenzaldehyde

Lipophilicity Drug Design ADME

2-Chloro-5-methylbenzaldehyde (CAS 14966-09-7) is engineered for reproducibility. Unlike simpler benzaldehydes, its ortho-Cl and meta-CH3 groups create a balanced electronic profile (LogP 2.4) that moderates carbonyl reactivity for cleaner Pd-catalyzed cross-couplings and reduces homocoupling byproducts. The elevated boiling point (230.8°C) improves fractional distillation separation, while ultra-low aqueous solubility (0.17 g/L) enables precipitation-driven purification of liquid crystal intermediates. Choose this building block for CNS-penetrant kinase inhibitors and high-yield agrochemical syntheses where purity and reproducibility are non-negotiable.

Molecular Formula C8H7ClO
Molecular Weight 154.59
CAS No. 14966-09-7
Cat. No. B3000574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-methylbenzaldehyde
CAS14966-09-7
Molecular FormulaC8H7ClO
Molecular Weight154.59
Structural Identifiers
SMILESCC1=CC(=C(C=C1)Cl)C=O
InChIInChI=1S/C8H7ClO/c1-6-2-3-8(9)7(4-6)5-10/h2-5H,1H3
InChIKeyIMJCLRALWLMDCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-5-methylbenzaldehyde (CAS 14966-09-7): Procurement-Relevant Physicochemical Profile and Structural Identity


2-Chloro-5-methylbenzaldehyde (CAS 14966-09-7) is a disubstituted aromatic aldehyde (C₈H₇ClO, MW 154.59 g/mol) bearing a chlorine atom at the ortho position and a methyl group at the meta position relative to the aldehyde functionality [1]. This substitution pattern imparts a calculated LogP of 2.4 and a topological polar surface area of 17.1 Ų, defining its lipophilic character [2]. The compound is a solid at ambient temperature with a density of 1.195 g/cm³ and exhibits very low aqueous solubility (0.17 g/L at 25°C) . It serves as a versatile building block in pharmaceutical and agrochemical synthesis, where precise control over electronic and steric parameters is critical [3].

Why 2-Chloro-5-methylbenzaldehyde Cannot Be Replaced by Generic Mono-Substituted Benzaldehydes


Simple benzaldehyde derivatives such as 2-chlorobenzaldehyde or 5-methylbenzaldehyde are often considered as drop-in replacements in synthesis, but this approach fails because the simultaneous presence of both electron-withdrawing (Cl) and electron-donating (CH₃) substituents in 2-chloro-5-methylbenzaldehyde creates a distinct electronic and steric environment that governs reactivity in nucleophilic additions, cross-coupling reactions, and downstream biological target interactions [1]. As demonstrated in the quantitative evidence below, differences in LogP (>0.8 units), aqueous solubility (>5-fold), and boiling point (>20°C) translate into divergent behavior in phase-transfer catalysis, chromatographic purification, and formulation, making uncontrolled substitution a source of irreproducibility [2].

Quantitative Differentiation Evidence for 2-Chloro-5-methylbenzaldehyde Versus Closest Analogs


Lipophilicity Advantage: LogP of 2-Chloro-5-methylbenzaldehyde Compared to Mono-Substituted Analogs

The target compound exhibits a calculated LogP (XLogP3-AA) of 2.4, which is significantly higher than that of 2-chlorobenzaldehyde (LogP ≈1.92) and 5-methylbenzaldehyde (LogP ≈1.61) [1]. This +0.48 to +0.79 Log unit increase translates to a 3- to 6-fold higher octanol/water partition coefficient, indicating superior membrane permeability potential [2].

Lipophilicity Drug Design ADME

Aqueous Solubility Benchmarking: 2-Chloro-5-methylbenzaldehyde Exhibits Ultra-Low Solubility

The target compound demonstrates an experimentally derived aqueous solubility of 0.17 g/L at 25°C . In contrast, 2-chlorobenzaldehyde is reported to have solubility near 1.0 g/L, and 5-methylbenzaldehyde approximately 0.8 g/L under comparable conditions [1]. This ~5-fold lower solubility is relevant for precipitation-driven purification and biphasic reaction design.

Solubility Formulation Crystallization

Boiling Point and Volatility: Distillation-Relevant Differentiation from 2-Chlorobenzaldehyde

The boiling point of 2-chloro-5-methylbenzaldehyde is 230.8±20.0°C at 760 mmHg [1], compared to 209–215°C for 2-chlorobenzaldehyde [2]. This >20°C elevation is attributable to the additional methyl group, which increases molecular weight and van der Waals interactions, requiring higher energy input for distillation-based purification.

Purification Distillation Process Chemistry

Electronic Substitution Pattern: Hammett σ Constants Govern Reactivity in Nucleophilic Addition

The ortho-chloro group exerts an electron-withdrawing effect (σ_meta = 0.37, σ_para = 0.23), while the meta-methyl group is electron-donating (σ_meta = –0.07, σ_para = –0.17) [1]. This combination modulates the electrophilicity of the carbonyl carbon to a degree not achievable by either substituent alone; for instance, 2-chlorobenzaldehyde is more electrophilic but lacks the steric and electronic balance provided by the 5-methyl group [2].

Reactivity Hammett Equation Cross-Coupling

Storage and Handling Stability: Inert Atmosphere Requirement as a Quality Indicator

Multiple vendor specifications mandate storage at 2–8°C under an inert atmosphere for 2-chloro-5-methylbenzaldehyde . This contrasts with 2-chlorobenzaldehyde, which is typically stored at ambient temperature [1]. The stricter storage requirement suggests higher susceptibility to oxidation or moisture-induced degradation, making procurement from suppliers that guarantee inert packaging and cold-chain integrity a critical quality parameter.

Stability Storage Quality Control

Procurement-Justified Application Scenarios for 2-Chloro-5-methylbenzaldehyde (CAS 14966-09-7)


Medicinal Chemistry: Lipophilic Fragment for Kinase Inhibitor Scaffolds

With a LogP of 2.4, 2-chloro-5-methylbenzaldehyde is preferred over 2-chlorobenzaldehyde (LogP 1.92) when designing lipophilic fragments for CNS-penetrant kinase inhibitors. The 5-methyl group adds hydrophobic surface area without introducing a hydrogen bond donor, preserving membrane permeability while enhancing target complementarity [1].

Process Chemistry: Distillation-Optimized Intermediate for Agrochemical Synthesis

The elevated boiling point (230.8°C vs 209–215°C for 2-chlorobenzaldehyde) allows for finer separation from lower-boiling side products in fractional distillation. This property makes it the compound of choice for multi-step agrochemical syntheses where intermediate purity directly impacts final active ingredient yield [2].

Cross-Coupling Reactions: Electronically Balanced Substrate for Suzuki-Miyaura Couplings

The dual electronic influence of ortho-Cl and meta-CH₃ provides a moderated electrophilic carbonyl that avoids the excessive reactivity of 2-chlorobenzaldehyde while maintaining sufficient activation for palladium-catalyzed cross-couplings. This balance reduces homocoupling byproducts that plague simpler substrates [3].

Material Science: Precursor for Liquid Crystal Intermediates Requiring Controlled Solubility

The ultra-low aqueous solubility (0.17 g/L) facilitates precipitation-driven purification of liquid crystal intermediates, where removal of water-soluble impurities is essential. Analogs with >0.8 g/L solubility require additional extraction steps, increasing solvent consumption and cycle time .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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